![molecular formula C20H30S2 B14266750 3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) CAS No. 138118-22-6](/img/structure/B14266750.png)
3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[410]hept-3-ene) is a chemical compound characterized by its unique bicyclic structure and the presence of disulfide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-3-ene with a disulfide-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where one of the bicyclic units is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications where protein stability is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Disulfanediylbis(methylene)]dithiophene: Similar in structure but contains thiophene rings instead of bicyclic units.
3-Carene: A bicyclic compound with a similar core structure but lacks disulfide linkages.
Uniqueness
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[41
Propriétés
Numéro CAS |
138118-22-6 |
|---|---|
Formule moléculaire |
C20H30S2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
3-[[(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methyldisulfanyl]methyl]-7,7-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C20H30S2/c1-19(2)15-7-5-13(9-17(15)19)11-21-22-12-14-6-8-16-18(10-14)20(16,3)4/h5-6,15-18H,7-12H2,1-4H3 |
Clé InChI |
CZPXUHZPBMOMDF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1CC(=CC2)CSSCC3=CCC4C(C3)C4(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


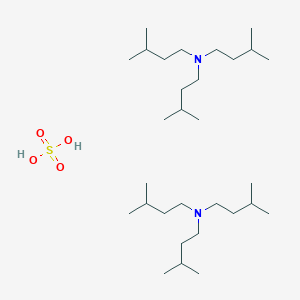
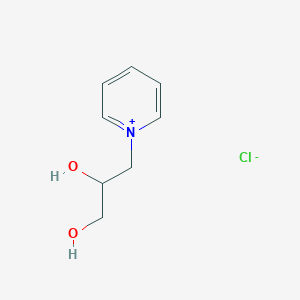
methanone](/img/structure/B14266678.png)
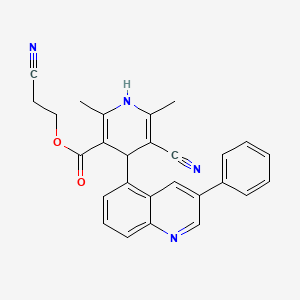
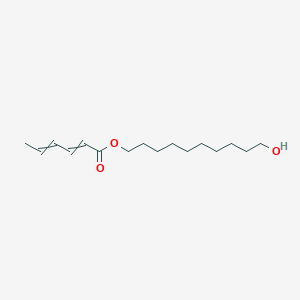
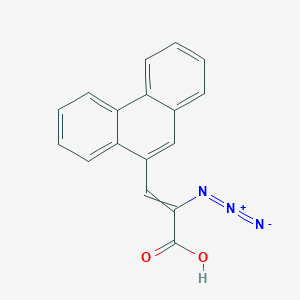
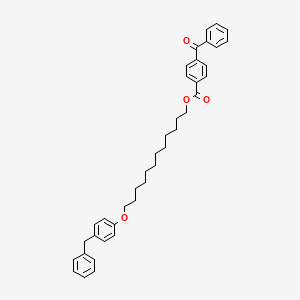
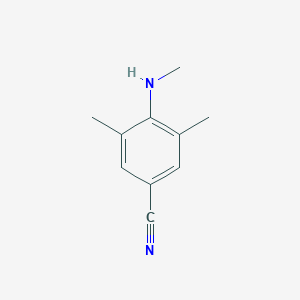
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
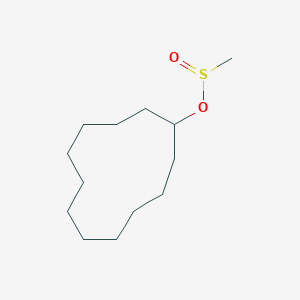
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)

